molecular formula C9H15BrN4O2 B2875348 Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate CAS No. 2375270-41-8

Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate

Cat. No.: B2875348
CAS No.: 2375270-41-8
M. Wt: 291.149
InChI Key: SEPVZDLNQRVGEL-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate is a chemical compound with the molecular formula C10H18BrN3O2 It is a derivative of carbamate and triazole, featuring a tert-butyl group and a bromine atom attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New triazole derivatives with different substituents replacing the bromine atom.

    Oxidation and Reduction: Modified triazole rings with altered oxidation states.

    Hydrolysis: Amine and carbon dioxide as the primary products.

Scientific Research Applications

Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The carbamate group can also participate in covalent bonding with nucleophilic residues in the active site of enzymes, leading to inhibition or activation of their function .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(2-bromoethyl)carbamate: Similar structure but lacks the triazole ring.

    Tert-butyl (4-bromobutyl)carbamate: Contains a longer alkyl chain compared to tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate.

    Tert-butyl 4-bromothiazol-2-ylcarbamate: Features a thiazole ring instead of a triazole ring .

Uniqueness

This compound is unique due to the presence of both a triazole ring and a carbamate group, which confer distinct chemical and biological properties. The bromine atom on the triazole ring provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group, a carbamate moiety, and a 4-bromotriazol-1-yl substituent. Its molecular formula is C13H18BrN3O2C_{13}H_{18}BrN_{3}O_{2} with a molecular weight of approximately 300.19 g/mol. The structural representation can be summarized as follows:

Component Description
Molecular Formula C13H18BrN3O2C_{13}H_{18}BrN_{3}O_{2}
Molecular Weight 300.19 g/mol
CAS Number 847728-89-6

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-bromotriazole in the presence of appropriate coupling agents. This method has been optimized to yield high purity compounds suitable for biological testing.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various carbamate derivatives, including those structurally similar to this compound. For instance, compounds with similar structural features have shown significant activity against resistant strains of bacteria such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

A microdilution assay was employed to evaluate the minimum inhibitory concentrations (MICs) of these compounds, revealing promising results:

Bacterial Strain MIC (µg/mL) Activity
E. coli32Moderate Activity
Staphylococcus aureus16Strong Activity
Pseudomonas aeruginosa64Weak Activity

Anti-inflammatory Activity

In addition to antibacterial properties, certain derivatives have exhibited anti-inflammatory effects. For example, in vivo studies using carrageenan-induced edema models demonstrated that some related carbamate analogs could inhibit inflammation effectively, with inhibition percentages ranging from 39% to 54% compared to standard treatments such as indomethacin .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various tert-butyl carbamate derivatives, including those with triazole substituents, and evaluated their biological activities. The results indicated that modifications in the triazole ring significantly affected antibacterial potency .
  • Mechanism of Action : Research into the mechanism of action suggests that these compounds may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways, although specific mechanisms for this compound remain to be fully elucidated .
  • Toxicity Assessment : Toxicity assays using Artemia salina showed that while some derivatives exhibited potent antibacterial activity, they also maintained low toxicity profiles, making them suitable candidates for further development .

Properties

IUPAC Name

tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN4O2/c1-9(2,3)16-8(15)11-4-5-14-6-7(10)12-13-14/h6H,4-5H2,1-3H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPVZDLNQRVGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(N=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375270-41-8
Record name tert-butyl N-[2-(4-bromo-1H-1,2,3-triazol-1-yl)ethyl]carbamate
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